4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a benzamide moiety at position 2, further modified with a benzyl group at the para-position of the benzamide. Its synthesis typically involves cyclization reactions of benzoylisothiocyanate derivatives with thiosemicarbazide, followed by functionalization with substituents like cyanoacetate or benzyl groups .
Properties
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWHPGRFOIFVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The thiadiazole ring can be reduced to form a thioamide derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Thioamide derivative
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has shown promise in preclinical studies for its potential use as an anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Bromo-Substituted Derivatives
- Compound: 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Key Features: Bromo substitution at position 5 of the benzamide and a 2-chlorophenyl group on the thiadiazole. Activity: Exhibited 100% protection against mortality at 60 mg/kg in preclinical models, outperforming non-brominated analogs.
Methoxy-Substituted Derivatives
- Compound : N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-o-methoxybenzamide (4j)
- Key Features : Methoxy group at the ortho position of the benzamide and a pyridinyl substituent on the thiadiazole.
- Activity : Demonstrated potent cytotoxicity against PC3 (prostate cancer) and HT29 (colon cancer) cells with IC50 values of 4.96 μM and 16.00 μM, respectively. The methoxy group may enhance lipophilicity and membrane permeability .
Piperidine-Sulfonyl Derivatives
- Compound : 4-Bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(piperidine-1-sulfonyl)benzamide
Mechanistic Insights
- Anticancer Activity : Thiadiazole derivatives induce apoptosis via caspase activation (e.g., compounds 5a–5m in ) and G2/M phase arrest .
- Enzyme Inhibition : Sulfonamide-thiadiazole hybrids (e.g., ) target CA isoforms, while methoxy-substituted analogs inhibit lipoxygenases (15-LOX-1) .
- DNA Interaction : Chalcone-thiadiazole hybrids (e.g., 5a–5m) intercalate DNA, causing strand breaks .
Q & A
Q. What synthetic strategies are recommended for achieving high-purity 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., reflux vs. microwave-assisted synthesis), solvent polarity (e.g., ethanol, DMF), and catalysts (e.g., coupling agents for amide bond formation). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization. Confirm purity via melting point analysis and analytical techniques like HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: Use ¹H/¹³C NMR to verify aromatic protons, benzyl groups, and thiadiazole ring signals. IR spectroscopy identifies amide C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions). For crystallinity, single-crystal X-ray diffraction resolves bond angles and hydrogen bonding patterns .
Q. How can researchers validate the reproducibility of biological activity assays for this compound?
- Methodological Answer: Standardize assay protocols (e.g., enzyme inhibition studies with controls for pH, temperature, and cofactors). Use statistical tools (e.g., ANOVA) to assess inter-lab variability. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzamide moiety influence nucleophilic substitution reactions?
- Methodological Answer: Perform Hammett studies by introducing electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to the benzamide ring. Measure reaction rates (e.g., SNAr reactions) via kinetic experiments. Computational modeling (DFT) can predict charge distribution and transition states, correlating with experimental yields .
Q. What experimental approaches resolve discrepancies in reported antimicrobial activity data?
- Methodological Answer: Re-evaluate MIC (minimum inhibitory concentration) values using standardized bacterial strains (e.g., ATCC controls). Assess compound stability under assay conditions (e.g., degradation in DMSO). Compare results with structurally analogous compounds to identify structure-activity relationships (SAR) .
Q. How can regioselective functionalization of the thiadiazole ring be achieved?
- Methodological Answer: Employ directing groups (e.g., sulfonamides) or transition metal catalysts (e.g., Pd-catalyzed cross-coupling) to control substitution sites. Use NMR-guided reaction monitoring to track regioselectivity. Compare yields under varying conditions (e.g., solvent/base combinations) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer: Transition from batch to flow chemistry for better heat/mass transfer. Optimize solvent recovery (e.g., ethanol vs. acetonitrile) and catalyst recycling. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer: Conduct solubility studies using standardized shake-flask methods with HPLC quantification. Account for polymorphic forms (e.g., amorphous vs. crystalline) via XRD. Compare with logP predictions (e.g., ChemAxon software) to rationalize discrepancies .
Q. What computational tools are effective for predicting binding modes in enzyme inhibition studies?
- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with target enzymes (e.g., PFOR). Validate predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
